![molecular formula C19H23N3O5 B2978670 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide CAS No. 1173061-38-5](/img/structure/B2978670.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a morpholine ring. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially participate in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
A compound structurally related to 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide, N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides, was synthesized and characterized for potential anticonvulsant properties. This research highlights the synthesis methodology and pharmacophore analysis of such compounds, suggesting their potential as anticonvulsant agents (Amir et al., 2011).
Anticancer and Kinase Inhibitory Activities
Another study focused on thiazolyl N-benzyl-substituted acetamide derivatives, which share a similar pharmacophore with 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide. These compounds demonstrated notable Src kinase inhibitory and anticancer activities, providing insights into the design and therapeutic potential of related compounds (Fallah-Tafti et al., 2011).
Microbial Transformation and Allelopathy
An interesting application in the agricultural field is seen in compounds like benzoxazolinone and benzoxazinone allelochemicals. Research on these compounds, which have structural similarities to 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide, shows their transformation in the soil and potential use in weed suppression and soil-borne disease management (Fomsgaard et al., 2004).
Antimicrobial and Hemolytic Activity
The antimicrobial and hemolytic activities of various acetamide derivatives, including morpholino acetamides, were studied. These compounds demonstrated a broad spectrum of activity, providing a basis for further biological screening and application trials in the field of antimicrobial research (Gul et al., 2017).
Anti-Inflammatory Potential
Research on acetamide derivatives, including compounds structurally related to 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide, revealed their potential as anti-inflammatory agents. This research emphasizes the significance of the molecular structure in determining the therapeutic efficacy of such compounds (Nikalje et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c23-19(20-4-1-5-22-6-8-24-9-7-22)12-15-11-17(27-21-15)14-2-3-16-18(10-14)26-13-25-16/h2-3,10-11H,1,4-9,12-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYTXAVJAFRQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Methoxyphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2978588.png)
![N-(2,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2978589.png)
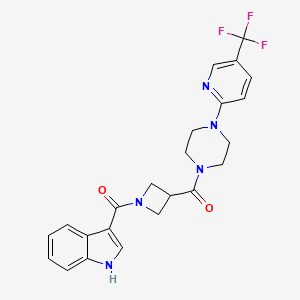

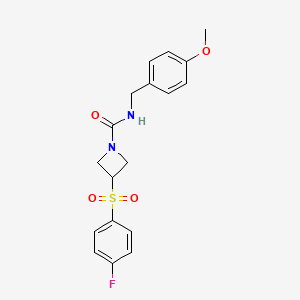
![3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2978599.png)
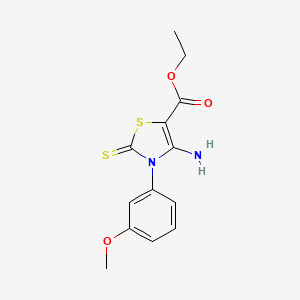
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide](/img/structure/B2978601.png)
![2-[(Oxolan-2-yl)methoxy]pyrimidine](/img/structure/B2978602.png)
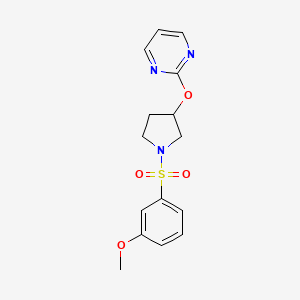
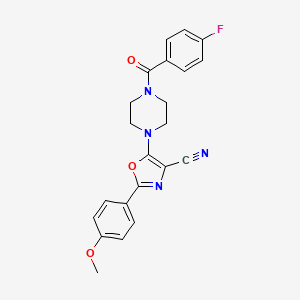
![(3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2978606.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2978609.png)